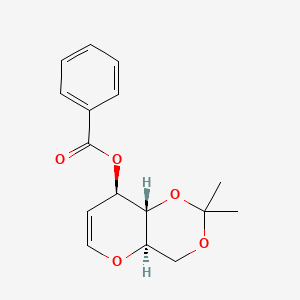

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

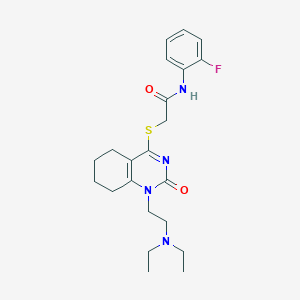

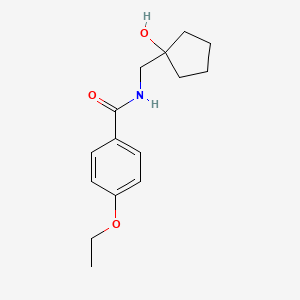

“3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” is a chemical compound that is used as a building block in the synthesis of oligosaccharides . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” involves the use of 4,6-O-Isopropylidene-D-glucal . This compound is an important building block for both solid- and solution-phase synthesis of oligosaccharides .

Molecular Structure Analysis

The molecular structure of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” is represented by the formula C16H18O5 . The compound has a molecular weight of 290.31 .

Chemical Reactions Analysis

The chemical reactions involving “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” are complex and involve multiple steps . One of the key reactions is the debenzylation, which leads to a mixture of the 4,6-O-benzylidene-D-glucal .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” are not explicitly mentioned in the search results. .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Hex-1-enopyran-3-uloses Synthesis : A rapid route for the synthesis of hex-1-enopyran-3-uloses utilizes glucal derivatives, showcasing the conversion of glucal to crystalline acetonated enone via oxidation and acetonation processes. This method allows for the efficient preparation of quantities of the crystalline acetonated enone, demonstrating the reactivity and utility of glucal derivatives in organic synthesis (Fraser-Reid, Walker, Tam, & Holder, 1973).

- Intramolecular Migration : The partial ammonolysis of penta-O-benzoyl-D-glucoses reveals an interesting benzoyl migration from O-4 to O-6, highlighting the complex behavior of benzoylated monosaccharides under specific reaction conditions (Lezerovich, Gros, Sproviero, & Deulofeu, 1966).

- Selective Debenzylation and Substitution Reactions : Research on O-benzyl-protected C-2 formyl glycals demonstrates regioselective debenzylation and acetylation, leading to advances in the synthesis of constrained beta-sugar amino acids. This showcases the selective reactivity of protected glycals towards nucleophiles, contributing to the development of novel amino acid derivatives (Rawal, Rani, Kumari, & Vankar, 2009).

- Antibody Generation for Aspergillus fumigatus : The synthesis of a pentasaccharide related to fungal α-(1→3)-glucan illustrates the application of benzoyl-protected monosaccharides in generating antibodies. These antibodies can recognize α-(1→3)-glucan on A. fumigatus cell walls, representing a step towards developing diagnostic tests and vaccines for this pathogen (Komarova, Orekhova, Tsvetkov, Beau, Aimanianda, Latgé, & Nifantiev, 2015).

Biochemical Applications

- Glucuronoyl Esterase Assays : The development of assays for glucuronoyl esterases using benzyl d-glucuronic acid ester highlights the biochemical applications of benzoylated monosaccharides. These assays facilitate the characterization and discovery of glucuronoyl esterases, enzymes important for biomass degradation and biotechnological applications (Sunner, Charavgi, Olsson, Topakas, & Christakopoulos, 2015).

Zukünftige Richtungen

The future directions for “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” could involve its use in the development of novel drug-like candidates that may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .

Eigenschaften

IUPAC Name |

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJUQJHMUFUJI-MCIONIFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)

![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)